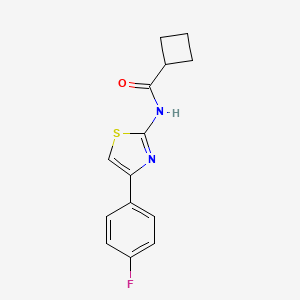
N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide” includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains a fluorophenyl group and a cyclobutanecarboxamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide” include a molecular weight of 346.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . The compound also has a topological polar surface area of 98.5 Ų and a complexity of 391 .
Applications De Recherche Scientifique
Anticancer Applications
- Research into thiazole derivatives has shown promise in the development of novel anticancer agents. For instance, a study on the synthesis of thiazoline-tetralin derivatives revealed that these compounds possess significant anticancer potency against human breast adenocarcinoma and lung carcinoma cell lines, with certain derivatives exhibiting high antitumor efficiency and apoptosis-inducing capabilities (Turan-Zitouni et al., 2018).
- Another study focused on imidazo[2,1-b][1,3,4]thiadiazole derivatives, which were synthesized and evaluated for their biological activity. These compounds showed strong cytotoxicity against leukemia cells, with certain derivatives inducing apoptosis without cell cycle arrest, suggesting their use as potential chemotherapeutic agents (Karki et al., 2011).
Antiviral Applications
- Thiazolides, a class of compounds that includes thiazole derivatives, have been studied for their antiviral activities, specifically against hepatitis C virus (HCV). The structure-activity relationships of these compounds indicate that the presence of an electron-withdrawing group at specific positions generally correlates with potency against HCV, highlighting the potential of thiazolides in clinical trials for HCV treatment (Stachulski et al., 2011).
Role in Synthesis of Other Compounds
- The synthesis and characterization of compounds related to N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide have contributed to the development of novel fluorophores and the investigation of their fluorescence properties. For example, N-ethoxycarbonylpyrene and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes with potential applications in biological imaging and as molecular probes (Witalewska et al., 2019).
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-11-6-4-9(5-7-11)12-8-19-14(16-12)17-13(18)10-2-1-3-10/h4-8,10H,1-3H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRCKXLVZUXWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

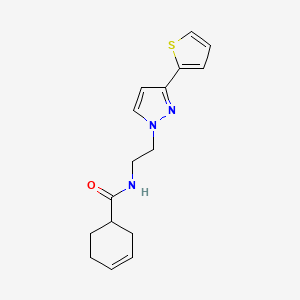
![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)
![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)
![3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2626717.png)
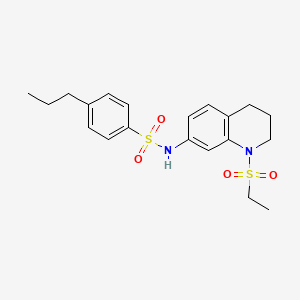
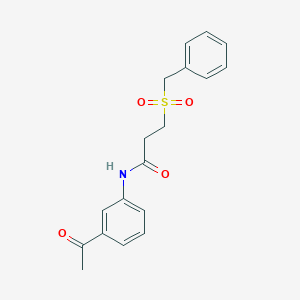

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)
![Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B2626729.png)
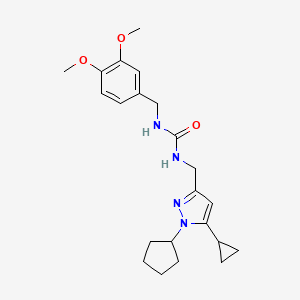
![2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2626732.png)